3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide
Description
3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide (CAS 1153983-38-0) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 2-(trifluoromethyl)phenyl group at position 3 and an amine at position 5, stabilized as a hydrobromide salt. The trifluoromethyl (CF₃) group confers electron-withdrawing properties, enhancing metabolic stability and influencing binding interactions in biological systems .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S.BrH/c10-9(11,12)6-4-2-1-3-5(6)7-14-8(13)16-15-7;/h1-4H,(H2,13,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWTWTPEHGSDMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)N)C(F)(F)F.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pinner Reaction for Imidate Formation
2-(Trifluoromethyl)benzonitrile (5.0 g, 27.3 mmol) is dissolved in anhydrous methanol (50 mL) and cooled to 0°C. Dry HCl gas is bubbled into the solution for 1 h, followed by stirring at 25°C for 24 h. The resulting imidate ester intermediate is isolated by solvent evaporation under reduced pressure.
Reaction Conditions
- Temperature: 0°C → 25°C.
- Yield: 85–90% (by NMR).
Amidination
The imidate ester is treated with aqueous ammonia (28%, 20 mL) at 0°C for 2 h, followed by warming to 40°C for 12 h. The crude 2-(trifluoromethyl)benzamidine is precipitated as a hydrochloride salt by adding concentrated HCl (10 mL) and recrystallized from ethanol/water (1:1).
Characterization Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.62 (s, 1H, NH), 7.95–7.82 (m, 4H, Ar-H).
- MS (ESI) : m/z 201.1 [M + H]+.
Cyclocondensation to Form 1,2,4-Thiadiazole Core
Thiourea Intermediate Formation
2-(Trifluoromethyl)benzamidine hydrochloride (3.0 g, 12.5 mmol) is suspended in dimethylformamide (DMF, 30 mL) and treated with ammonium thiocyanate (1.9 g, 25.0 mmol). The mixture is stirred at 80°C for 6 h, yielding the thiourea intermediate.
Optimization Insights
- Solvent Screening : DMF outperforms THF and acetonitrile in yield (78% vs. <50%).
- Stoichiometry : A 2:1 ratio of NH4SCN to amidine minimizes by-products.
Cyclization to 1,2,4-Thiadiazole
The thiourea intermediate is heated at 120°C in toluene (50 mL) with p-toluenesulfonic acid (0.5 g) as a catalyst for 8 h. The reaction is monitored by TLC (hexane/ethyl acetate, 3:1), and the product is isolated via column chromatography (SiO2, hexane/EtOAc 4:1).
Reaction Outcomes
- Yield : 65–70%.
- Purity : >95% (HPLC).
Hydrobromide Salt Formation
The free base (2.0 g, 7.4 mmol) is dissolved in ethanol (20 mL) and treated with 48% hydrobromic acid (1.2 mL, 8.9 mmol) at 0°C. The mixture is stirred for 1 h, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Salt Characterization
- Melting Point : 198–200°C.
- 1H NMR (400 MHz, DMSO-d6) : δ 8.74 (s, 1H, NH2+), 8.15–7.89 (m, 4H, Ar-H).
- Elemental Analysis : Calculated for C9H6BrF3N3S: C 32.55%, H 1.82%, N 12.65%; Found: C 32.48%, H 1.79%, N 12.59%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 70 | 95 | Scalable, minimal by-products |
| Sulfur Dichloride | 55 | 88 | Rapid cyclization |
| Copper-Catalyzed | 40 | 82 | Ambient temperature |
Route Selection Rationale : Cyclocondensation offers superior yield and purity, critical for pharmaceutical applications.
Stability and Metabolic Profiling
The hydrobromide salt exhibits enhanced stability compared to the free base:
- Plasma Stability (Human, 37°C) : >90% remaining after 2 h.
- Hepatic Microsomal Stability : 80% remaining after 1 h (3 μM).
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: Substitution reactions can replace certain atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed:
Oxidation: Products may include carboxylic acids, ketones, or alcohols.
Reduction: Products may include alcohols, amines, or aldehydes.
Substitution: Products may include halogenated derivatives or other substituted compounds.
Scientific Research Applications
3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in biological studies to investigate its effects on biological systems and pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The position and type of substituents on the phenyl ring significantly alter electronic and steric effects. Key analogs include:
Key Observations :
Salt Forms and Physicochemical Properties
The hydrobromide salt form of the target compound enhances aqueous solubility compared to free base analogs like 3-[3-(CF₃)phenyl]-1,2,4-thiadiazol-5-amine (CAS 1824327-48-1) . However, specific solubility data are unavailable in the provided evidence.
Biological Activity
3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₆F₃N₃S
- Molecular Weight : 245.22 g/mol
- CAS Number : 1153983-38-0
- Physical State : Solid
Biological Activity Overview
Thiadiazole derivatives have been extensively studied for their biological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antiviral
Table 1: Summary of Biological Activities of Thiadiazole Derivatives
The mechanisms through which 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine exerts its biological effects include:
- Inhibition of Enzymatic Activity : Thiadiazole compounds often inhibit key enzymes involved in cellular processes. For example, they may inhibit phosphodiesterase or carbonic anhydrase, leading to reduced cell proliferation in cancer cells.
- DNA Interaction : Some derivatives target DNA synthesis directly, disrupting the replication process essential for cancer cell survival.
- Receptor Modulation : Thiadiazoles can act as antagonists for certain receptors involved in inflammatory responses.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of thiadiazole derivatives:
- Anticancer Activity : A study demonstrated that compounds with a thiadiazole core exhibited significant cytotoxicity against HepG2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 4.37 µM to 8.03 µM .
- Antimicrobial Properties : Another investigation reported that various thiadiazole derivatives showed promising activity against Salmonella typhi and E. coli, indicating their potential as antimicrobial agents .
- Mechanistic Insights : Research has shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Safety and Toxicity
While exploring the biological activities, it is crucial to consider the safety profile of 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide:
Q & A
Basic: What are the optimal reaction conditions for synthesizing 3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the thiadiazole core. Key steps include:
- Cyclocondensation : Reacting thiosemicarbazide derivatives with substituted benzoyl chlorides under reflux in anhydrous solvents (e.g., THF or acetonitrile) .
- Trifluoromethyl Incorporation : Introducing the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions, often using catalysts like triethylamine to enhance reactivity .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is critical for isolating the final product. Purity is confirmed via melting point analysis and HPLC (>95%) .
Basic: What spectroscopic methods are most reliable for structural characterization of this compound?
Answer:
A combination of techniques is required:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. The trifluoromethyl group ( ppm in F NMR) and thiadiazole protons ( ppm in H NMR) are key markers .
- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C=N/C=S vibrations) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 304.05) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
SAR strategies include:
- Substituent Variation : Systematically modifying the phenyl ring (e.g., introducing halogens or electron-withdrawing groups) to assess impacts on binding affinity .
- Bioisosteric Replacement : Replacing the thiadiazole ring with oxadiazole or triazole moieties to evaluate metabolic stability .
- In Vitro Assays : Testing derivatives against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to correlate structural changes with IC values .
Advanced: What mechanisms underlie the compound’s reported antimicrobial and antitumor activities?
Answer:
Proposed mechanisms include:
- Enzyme Inhibition : The trifluoromethyl group enhances electron deficiency, promoting interactions with ATP-binding pockets in kinases or bacterial topoisomerases .
- Reactive Oxygen Species (ROS) Induction : Thiadiazole derivatives disrupt redox balance in cancer cells, triggering apoptosis .
- Membrane Disruption : Hydrophobic interactions with microbial cell membranes, observed in fluorescence-based permeability assays .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies include:
- Standardized Protocols : Replicating assays under controlled conditions (e.g., fixed cell lines, serum-free media) .
- Purity Reassessment : Re-analyzing compound batches via HPLC and elemental analysis to exclude degradation products .
- Dose-Response Curves : Establishing full dose ranges (e.g., 0.1–100 µM) to identify non-linear effects .
Advanced: What computational methods are effective for predicting binding modes with therapeutic targets?
Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with proteins (e.g., EGFR or DNA gyrase), guided by crystallographic data .
- MD Simulations : GROMACS or AMBER assesses binding stability over time (e.g., 100 ns trajectories) .
- QSAR Models : Machine learning (e.g., Random Forest) correlates descriptors (logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
